molecular formula C9H6F3NS B1303381 3-(Trifluoromethylthio)Phenylacetonitrile CAS No. 82174-09-2

3-(Trifluoromethylthio)Phenylacetonitrile

Cat. No.: B1303381
CAS No.: 82174-09-2
M. Wt: 217.21 g/mol
InChI Key: KAWIEADJQRWSEU-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)Phenylacetonitrile (CAS 82174-09-2) is a fluorinated organic compound characterized by a phenylacetonitrile backbone substituted with a trifluoromethylthio (-SCF₃) group at the 3-position. This compound’s molecular formula is C₈H₆F₃NS, with a molecular weight of 211.20 g/mol (calculated). The trifluoromethylthio group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name

2-[3-(trifluoromethylsulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIEADJQRWSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380705
Record name 3-(Trifluoromethylthio)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82174-09-2
Record name 3-[(Trifluoromethyl)thio]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82174-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethylthio)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethylthio)Phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylacetonitrile with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)Phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethylthio)Phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Trifluoromethylthio)Phenylacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity.

Comparison with Similar Compounds

3-(Trifluoromethyl)Phenylacetonitrile (CAS 2338-76-3)

  • Structure : Phenylacetonitrile with a -CF₃ group at the 3-position.
  • Molecular Formula : C₉H₆F₃N | Molecular Weight : 185.15 g/mol .
  • Key Differences :
    • The absence of a sulfur atom in the -CF₃ group reduces electronegativity compared to -SCF₃.
    • Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its stability and bioactivity .
    • Market Data : Valued at USD 150 million in 2024, with a projected CAGR of 6.5% (2026–2033) due to demand for fluorinated intermediates .

4-Methoxy-3-(Trifluoromethyl)Phenylacetonitrile (CAS 1000555-32-7)

  • Structure : Incorporates a methoxy (-OCH₃) group at the 4-position alongside -CF₃.
  • Molecular Formula: C₁₀H₈F₃NO | Molecular Weight: 215.17 g/mol .
  • Key Differences :
    • The methoxy group enhances electron-donating properties, altering reactivity in nucleophilic substitutions.
    • Applications : Preferred for synthesizing complex molecules requiring dual functionalization (e.g., antipsychotic drugs) .

3-Fluoro-5-(Pentafluorothio)Phenylacetonitrile (CAS 1240257-90-2)

  • Structure : Features a pentafluorothio (-SF₅) group at the 5-position and fluorine at the 3-position.
  • Molecular Formula : C₈H₅F₆NS | Molecular Weight : 261.19 g/mol .
  • Key Differences :
    • The -SF₅ group is bulkier and more electronegative than -SCF₃, influencing steric hindrance and reaction pathways.
    • Applications : Emerging use in high-performance materials and corrosion inhibitors .

3-(Trifluoromethyl)phenoxyacetonitrile (CAS 2145-31-5)

  • Structure: Contains a phenoxy (-OPh) group instead of a thioether.
  • Molecular Formula : C₈H₇FO₃ | Molecular Weight : 186.14 g/mol .
  • Key Differences: The oxygen atom in the phenoxy group increases polarity, affecting solubility in aqueous systems. Applications: Utilized in liquid crystals and polymer additives .

Market and Industrial Relevance

Compound 2024 Market Size CAGR (2026–2033) Key Industries
3-(Trifluoromethylthio)Phenylacetonitrile Niche (Specialty) N/A Agrochemicals, Catalysis
3-(Trifluoromethyl)Phenylacetonitrile USD 150 million 6.5% Pharmaceuticals, Agrochemicals
4-Methoxy-3-(Trifluoromethyl)Phenylacetonitrile N/A N/A Fine Chemicals, Drug Discovery

Biological Activity

3-(Trifluoromethylthio)phenylacetonitrile (TFMPAN) is a chemical compound that has garnered attention due to its unique trifluoromethylthio group, which alters its electronic and steric properties. This article explores the biological activity of TFMPAN, including its chemical properties, mechanisms of action, and potential applications based on existing research.

  • Molecular Formula: C10H8F3NS
  • Molecular Weight: 199.17 g/mol
  • Structure: The compound features a phenylacetonitrile backbone with a trifluoromethylthio substituent, contributing to its distinct reactivity and potential biological activity.

The biological activity of TFMPAN is primarily attributed to the trifluoromethylthio group, which can influence the compound's lipophilicity and electronic characteristics. These properties may enhance its interaction with biological targets such as enzymes and receptors. However, comprehensive studies outlining the precise mechanism of action in biological systems remain limited.

1. Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties. For instance, the incorporation of trifluoromethyl groups has been shown to increase potency in various biological assays. While specific studies on TFMPAN are sparse, compounds with similar structures have demonstrated significant activity against various targets:

Compound Target Activity
Trifluoromethylphenyl derivatives5-HT uptake inhibitionIncreased potency (6-fold)
CF3-containing drugsReverse transcriptaseEnhanced inhibition

Applications in Research

TFMPAN's unique structure positions it as a valuable intermediate in synthetic chemistry and medicinal research:

  • Synthesis of Complex Molecules: TFMPAN can serve as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where fluorinated compounds are often desirable due to their enhanced properties .
  • Agrochemical Development: The compound's reactivity may also lend itself to applications in agrochemicals, where fluorinated derivatives are known to exhibit improved efficacy against pests and diseases .

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